Nicotinic acid, ethylene ester

Catalog No.
S14733725
CAS No.
3612-79-1
M.F
C14H12N2O4
M. Wt
272.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinic acid, ethylene ester

CAS Number

3612-79-1

Product Name

Nicotinic acid, ethylene ester

IUPAC Name

2-(pyridine-3-carbonyloxy)ethyl pyridine-3-carboxylate

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C14H12N2O4/c17-13(11-3-1-5-15-9-11)19-7-8-20-14(18)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2

InChI Key

LNACTWXLKXAXJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCOC(=O)C2=CN=CC=C2

Nicotinic acid, ethylene ester, also known as ethyl nicotinate, is an ester derived from nicotinic acid and ethanol. Its chemical formula is C14H12N2O4C_{14}H_{12}N_{2}O_{4} and it features a pyridine ring with a carboxylic acid group that has been esterified with ethylene alcohol. Ethyl nicotinate is characterized by its distinct aromatic properties and is often utilized in various chemical applications due to its unique structure and reactivity.

The primary reaction involved in the formation of nicotinic acid, ethylene ester is the Fischer esterification. In this process, nicotinic acid reacts with ethanol in the presence of an acid catalyst, typically sulfuric acid. The general reaction can be summarized as follows:

Nicotinic Acid+EthanolH2SO4Ethyl Nicotinate+Water\text{Nicotinic Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl Nicotinate}+\text{Water}

This reaction involves several steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid.
  • Nucleophilic attack by ethanol on the carbonyl carbon.
  • Formation of a tetrahedral intermediate.
  • Elimination of water to yield the ester product .

Nicotinic acid, ethylene ester exhibits various biological activities, primarily linked to its role as a precursor in metabolic pathways involving nicotinic acid derivatives. It has been noted for its potential vasodilatory effects, which can lead to increased blood flow and skin temperature due to its ability to induce erythema . Additionally, it may have implications in pharmacological contexts such as lipid metabolism regulation and cholesterol management.

The synthesis of nicotinic acid, ethylene ester can be achieved through several methods:

  • Fischer Esterification: As mentioned earlier, this method involves the reaction of nicotinic acid with ethanol under acidic conditions.
  • Transesterification: This method can involve exchanging the alcohol component of an existing ester with ethanol, although this is less common for producing ethyl nicotinate specifically.
  • Direct Esterification: Using an acyl chloride derived from nicotinic acid can also yield the ester upon reaction with ethanol .

Nicotinic acid, ethylene ester finds applications in various fields:

  • Pharmaceuticals: Used in formulations for cardiovascular health and as a dietary supplement.
  • Flavoring Agents: Employed in food and beverage industries for flavor enhancement due to its aromatic properties.
  • Agriculture: Investigated for potential use as a plant growth regulator or in pest control formulations.

Research on interaction studies involving nicotinic acid, ethylene ester has highlighted its effects on biological systems. For instance:

  • Studies indicate that it may interact with various receptors associated with vascular regulation.
  • Its metabolites have been investigated for their roles in modulating lipid profiles and influencing metabolic pathways .

Nicotinic acid, ethylene ester shares similarities with several other compounds, particularly those derived from nicotinic acid or related structures. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Properties
Nicotinic AcidPyridine ring with a carboxylic groupEssential vitamin (B3), involved in metabolic processes
Nicotinic Acid Methyl EsterEsterified form with methanolSimilar effects but different solubility properties
Nicotinamide (Niacinamide)Amide form of nicotinic acidMore stable than nicotinic acid; used in skincare
Butyl NicotinateEsterified form with butanolExhibits different solubility and volatility characteristics
Nicotinic Acid Propyl EsterEsterified form with propanolSimilar biological activity but varies in potency

Each compound has unique properties that influence its applications and biological effects. Ethyl nicotinate is particularly noted for its aromatic qualities and specific pharmacological effects compared to its analogs.

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Exact Mass

272.07970687 g/mol

Monoisotopic Mass

272.07970687 g/mol

Heavy Atom Count

20

UNII

OON8Q43ZPS

Dates

Last modified: 08-10-2024

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